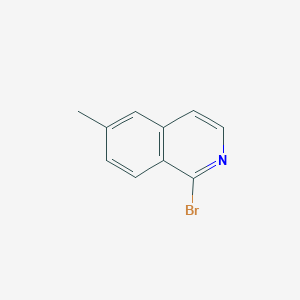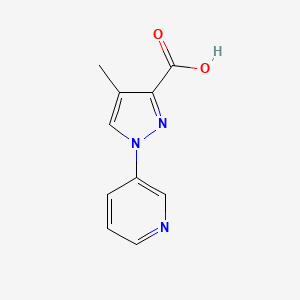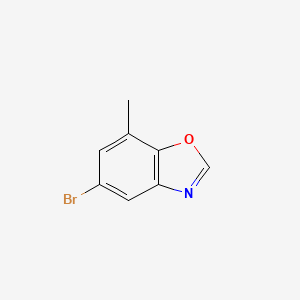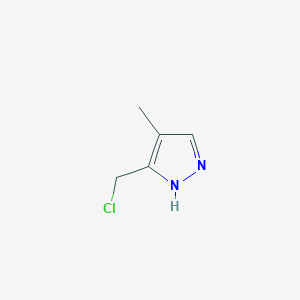
3-(chloromethyl)-4-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(chloromethyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 4-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced at the 3-position of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(chloromethyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(chloromethyl)-4-carboxy-1H-pyrazole.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 4-methyl-1H-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Derivatives such as 3-(azidomethyl)-4-methyl-1H-pyrazole, 3-(thiomethyl)-4-methyl-1H-pyrazole, and 3-(aminomethyl)-4-methyl-1H-pyrazole.
Oxidation Reactions: 3-(chloromethyl)-4-carboxy-1H-pyrazole.
Reduction Reactions: 4-methyl-1H-pyrazole.
科学研究应用
3-(chloromethyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(chloromethyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring can interact with various receptors or enzymes, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(chloromethyl)-1H-pyrazole
- 4-methyl-1H-pyrazole
- 3-(bromomethyl)-4-methyl-1H-pyrazole
- 3-(hydroxymethyl)-4-methyl-1H-pyrazole
Uniqueness
3-(chloromethyl)-4-methyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry. The chloromethyl group provides a site for further functionalization, while the methyl group influences the compound’s stability and reactivity.
属性
分子式 |
C5H7ClN2 |
|---|---|
分子量 |
130.57 g/mol |
IUPAC 名称 |
5-(chloromethyl)-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3,(H,7,8) |
InChI 键 |
IBWOHCPTIJSJDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NN=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



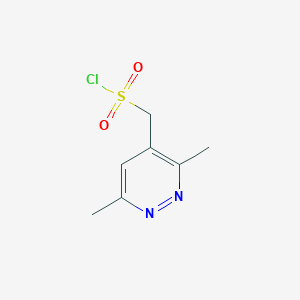
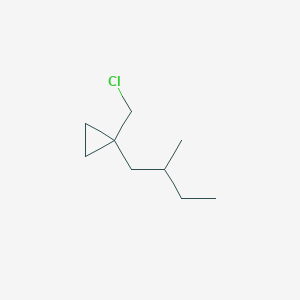
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13219679.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13219686.png)



![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)

